molecular formula C22H18Cl4N2O4S B2378226 2-{2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide CAS No. 866038-75-7

2-{2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2378226
CAS RN: 866038-75-7
M. Wt: 548.26
InChI Key: GZGFLQKXVBXRTC-UHFFFAOYSA-N
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Description

The compound “2-{2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide” is a chemical substance with a complex structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. For this compound, the available information is limited. It is known to have a molecular weight of 206.06900 .

Scientific Research Applications

Metabolism and Mechanism of Herbicides

Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes
This study explored the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. It revealed that rat liver microsomes can metabolize acetochlor and metolachlor to CMEPA, while human liver microsomes can metabolize only acetochlor to CMEPA. Both rat and human liver microsomes were able to metabolize CMEPA to MEA and CDEPA to DEA. The study also identified the cytochrome P450 isoforms responsible for human metabolism of these herbicides, mainly CYP3A4 and CYP2B6 (Coleman et al., 2000).

Synthesis and Characterization of Derivatives

The Highly Efficient Synthesis of 5-methoxy-isatin
This paper discusses the efficient two-step synthesis of 5-Me O isatin from 5-Me O aniline, using a method called Sandmeyer. The study outlines the optimal reaction conditions and yields for the synthesis of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide and the subsequent acid hydrolysis to obtain 5-Me O isatin (Liu Chon, 2015).

Structural Aspects and Properties of Salt and Inclusion Compounds of 8-hydroxyquinoline Based Amides
This research investigates the structural aspects of two amide-containing isoquinoline derivatives. It describes the formation of gels or crystalline solids upon treatment with various mineral acids and the fluorescence properties of these compounds in different states (Karmakar et al., 2007).

p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts Versatile Reagents for N-Alkylacetamide


This study presents two new reagents for the synthesis of N-alkylacetamides and benzyl carbamates. The reagents, p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt (2,4-DM-BENAC-K), are described as stable, easy-to-handle powders that react with a variety of alkyl halides and sulfonates to afford substituted products in good yields. The study details the transformation of these products into N-alkylacetamides and the removal of acetyl groups to afford Moz- and Dmoz-protected amines (Sakai et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, the search results do not provide information on the mechanism of action for this compound .

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It’s important to handle it with appropriate safety measures, including wearing suitable personal protective equipment .

properties

IUPAC Name

2-(2,4-dichloro-5-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl4N2O4S/c1-13-3-6-15(7-4-13)33(30,31)28(20-11-21(32-2)19(26)10-18(20)25)12-22(29)27-14-5-8-16(23)17(24)9-14/h3-11H,12H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGFLQKXVBXRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide

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